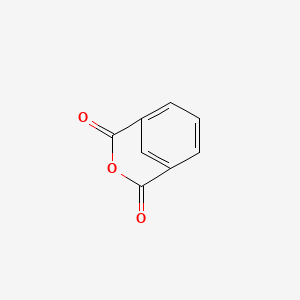
Isophthalic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isophthalic anhydride is an organic compound with the formula C8H4O3. It is a white crystalline solid at room temperature and is an isomer of phthalic anhydride and terephthalic anhydride. This compound is primarily used in the production of high-performance polymers and resins, making it a valuable compound in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Isophthalic anhydride can be synthesized through the dehydration of isophthalic acid. This process typically involves heating isophthalic acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction conditions usually require elevated temperatures to facilitate the removal of water and the formation of the anhydride .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic oxidation of meta-xylene. This process involves the use of a catalyst, such as cobalt or manganese, and an oxidizing agent, typically air or oxygen. The reaction is carried out at high temperatures and pressures to achieve efficient conversion of meta-xylene to this compound .
化学反応の分析
Types of Reactions: Isophthalic anhydride undergoes various chemical reactions, including:
Oxidation: Under certain conditions, this compound can be oxidized to form isophthalic acid.
Reduction: It can be reduced to form isophthalic alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the anhydride groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Isophthalic acid.
Reduction: Isophthalic alcohols.
Substitution: Amides and esters.
科学的研究の応用
Isophthalic anhydride has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of high-performance polymers, such as polybenzimidazole and polyesters.
Biology: this compound derivatives are used in the development of biologically active compounds.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates.
Industry: this compound is employed in the production of unsaturated polyester resins, which are used in coatings, adhesives, and fiberglass-reinforced plastics .
作用機序
The mechanism of action of isophthalic anhydride involves its reactivity as an anhydride. It can undergo nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives. This reactivity is due to the presence of two electrophilic carbonyl groups in the anhydride structure, making it susceptible to nucleophilic attack .
類似化合物との比較
Phthalic anhydride: An isomer of isophthalic anhydride, used in the production of plasticizers and dyes.
Terephthalic anhydride: Another isomer, primarily used in the production of polyethylene terephthalate (PET) resins
Comparison:
Uniqueness: this compound is unique due to its meta-substitution pattern, which imparts different chemical and physical properties compared to its isomers.
This compound’s versatility and reactivity make it a crucial compound in various scientific and industrial applications, highlighting its importance in modern chemistry and materials science.
特性
CAS番号 |
4891-67-2 |
|---|---|
分子式 |
C8H4O3 |
分子量 |
148.11 g/mol |
IUPAC名 |
3-oxabicyclo[3.3.1]nona-1(9),5,7-triene-2,4-dione |
InChI |
InChI=1S/C8H4O3/c9-7-5-2-1-3-6(4-5)8(10)11-7/h1-4H |
InChIキー |
LNYYKKTXWBNIOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C1)C(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14171317.png)
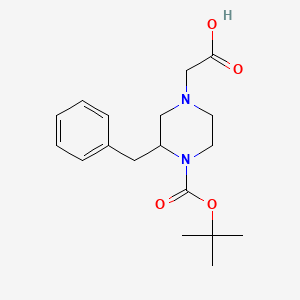
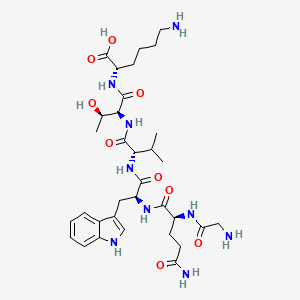
![trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14171341.png)
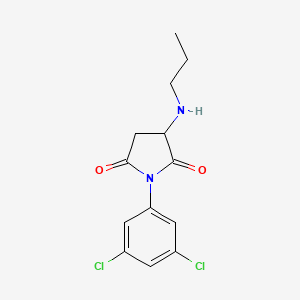
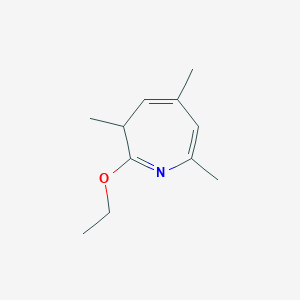
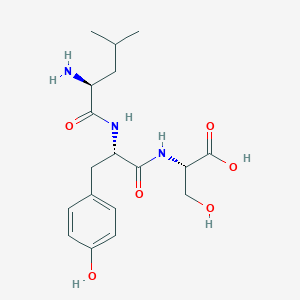
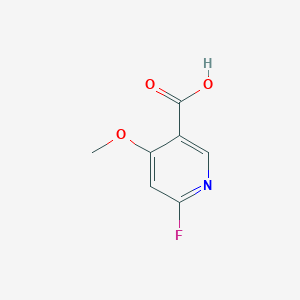
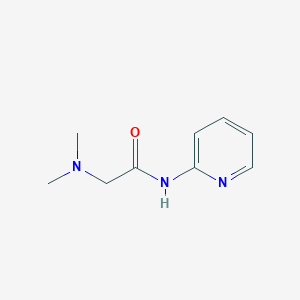
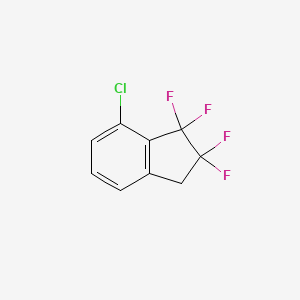
![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)
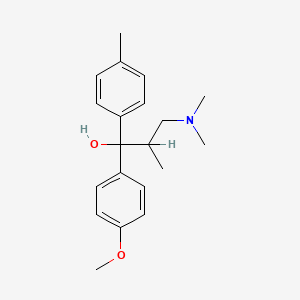
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)
